molecular formula C5H9NNaO5- B11741705 sodium (2S)-2-aminopentanedioate hydrate

sodium (2S)-2-aminopentanedioate hydrate

Cat. No.: B11741705
M. Wt: 186.12 g/mol
InChI Key: GJBHGUUFMNITCI-QTNFYWBSSA-L
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Description

Sodium (2S)-2-aminopentanedioate hydrate is a chemical compound that belongs to the class of amino acid derivatives. It is a sodium salt of (2S)-2-aminopentanedioic acid, also known as L-glutamic acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2S)-2-aminopentanedioate hydrate typically involves the neutralization of (2S)-2-aminopentanedioic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:

(2S)-2-aminopentanedioic acid+NaOHsodium (2S)-2-aminopentanedioate hydrate+H2O\text{(2S)-2-aminopentanedioic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} (2S)-2-aminopentanedioic acid+NaOH→sodium (2S)-2-aminopentanedioate hydrate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple crystallization steps to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium (2S)-2-aminopentanedioate hydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Sodium (2S)-2-aminopentanedioate hydrate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving amino acid metabolism and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of sodium (2S)-2-aminopentanedioate hydrate involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter or a precursor to other bioactive compounds. The pathways involved include:

    Neurotransmission: Acts on glutamate receptors in the nervous system.

    Metabolic Pathways: Participates in the synthesis of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium (2S)-2-aminobutanedioate hydrate: Another amino acid derivative with similar properties.

    Sodium (2S)-2-aminopropanedioate hydrate: A simpler amino acid derivative with different reactivity.

Uniqueness

Sodium (2S)-2-aminopentanedioate hydrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C5H9NNaO5-

Molecular Weight

186.12 g/mol

IUPAC Name

sodium;(2S)-2-aminopentanedioate;hydrate

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-2/t3-;;/m0../s1

InChI Key

GJBHGUUFMNITCI-QTNFYWBSSA-L

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.O.[Na+]

Origin of Product

United States

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